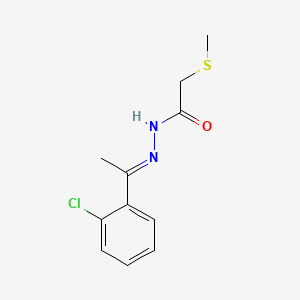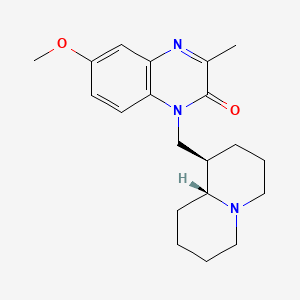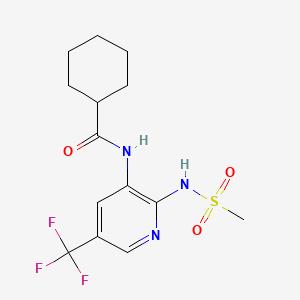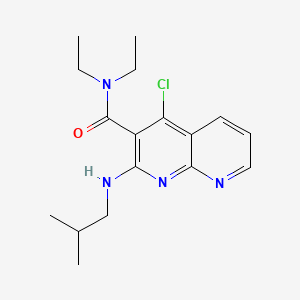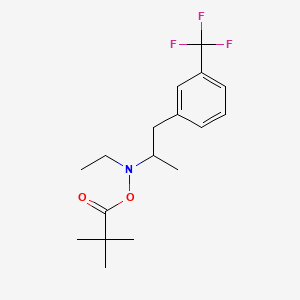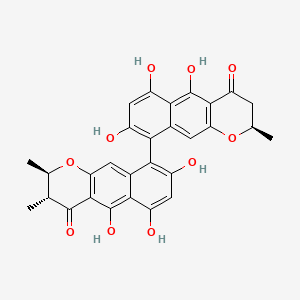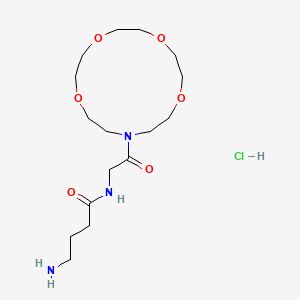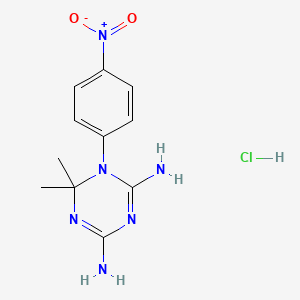
Hydantoin, 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydantoin, 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-, is an organic compound belonging to the class of hydantoins. Hydantoins are heterocyclic compounds containing a five-membered ring structure with two nitrogen atoms and two carbonyl groups. This particular compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydantoins typically involves the Bucherer-Bergs reaction, which is a multicomponent reaction involving aldehydes or ketones, potassium cyanide, and ammonium carbonate. For the specific synthesis of 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-hydantoin, the following steps are generally followed:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as acetone cyanohydrin and p-(dimethylamino)benzaldehyde.
Reaction Conditions: The reaction is carried out in an aqueous ethanol solution at elevated temperatures (60-70°C) with the addition of potassium cyanide and ammonium carbonate.
Cyclization: The reaction mixture undergoes cyclization to form the hydantoin ring structure.
Industrial Production Methods
Industrial production of hydantoins often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization and chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Hydantoin, 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the hydantoin ring or the aromatic ring.
Scientific Research Applications
Hydantoin, 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-, has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: In biological research, hydantoins are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Hydantoins are known for their anticonvulsant properties and are used in the treatment of seizure disorders. They are also investigated for their potential in treating other neurological conditions.
Industry: The compound is used in the formulation of cosmetics, such as shampoos and skin care products, due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of hydantoin, 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-, involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, hydantoins can modulate ion channels and receptors, affecting cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Phenytoin: A well-known anticonvulsant with a similar hydantoin structure.
Fosphenytoin: A prodrug of phenytoin used in the treatment of epilepsy.
Dantrolene: A muscle relaxant containing a hydantoin moiety.
Imiprothrin: A pyrethroid insecticide with a hydantoin structure.
Iprodione: A fungicide containing the hydantoin group.
Uniqueness
Hydantoin, 5,5-dimethyl-3-(p-(dimethylamino)phenyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group on the aromatic ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
92668-57-0 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H17N3O2/c1-13(2)11(17)16(12(18)14-13)10-7-5-9(6-8-10)15(3)4/h5-8H,1-4H3,(H,14,18) |
InChI Key |
DPUUGMGULORZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


